molecular formula C22H31N3O B10850333 1-[(1R,9R,10R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]-3-methylurea

1-[(1R,9R,10R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]-3-methylurea

Cat. No.: B10850333
M. Wt: 353.5 g/mol
InChI Key: NXVBILHYMWWGLP-CZTZKLFOSA-N
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Description

MCL-446 is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential as an inhibitor of myeloid cell leukemia 1 (MCL-1). MCL-1 is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family, which plays a crucial role in regulating the intrinsic apoptotic pathway. Overexpression of MCL-1 is associated with various cancers, making MCL-446 a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MCL-446 involves a multi-step process that includes the preparation of key intermediates followed by their coupling and functionalization. One common synthetic route involves the use of fragment-based methods and structure-based design to optimize the potency and selectivity of the compound . The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 4-dimethylaminopyridine .

Industrial Production Methods: Industrial production of MCL-446 may involve large-scale synthesis using automated systems and high-throughput screening techniques. The process includes purification steps such as high-performance liquid chromatography (HPLC) and crystallization to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: MCL-446 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed: The major products formed from these reactions include various derivatives of MCL-446 with altered biological activities and improved pharmacokinetic properties .

Comparison with Similar Compounds

Comparison: MCL-446 is unique in its high selectivity and potency for MCL-1 compared to other inhibitors. Unlike ABT-199 and WEHI-539, which target BCL-2 and BCL-xL respectively, MCL-446 specifically inhibits MCL-1, making it a valuable tool for studying MCL-1-mediated apoptosis and for developing targeted cancer therapies .

Properties

Molecular Formula

C22H31N3O

Molecular Weight

353.5 g/mol

IUPAC Name

1-[(1R,9R,10R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]-3-methylurea

InChI

InChI=1S/C22H31N3O/c1-23-21(26)24-17-8-7-16-12-20-18-4-2-3-9-22(18,19(16)13-17)10-11-25(20)14-15-5-6-15/h7-8,13,15,18,20H,2-6,9-12,14H2,1H3,(H2,23,24,26)/t18-,20+,22+/m0/s1

InChI Key

NXVBILHYMWWGLP-CZTZKLFOSA-N

Isomeric SMILES

CNC(=O)NC1=CC2=C(C[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3CC5CC5)C=C1

Canonical SMILES

CNC(=O)NC1=CC2=C(CC3C4C2(CCCC4)CCN3CC5CC5)C=C1

Origin of Product

United States

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